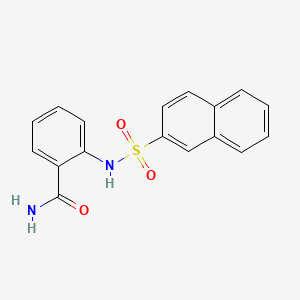

2-(Naphthalene-2-sulfonamido)benzamide

Description

Significance of Sulfonamide and Benzamide (B126) Moieties in Contemporary Chemical Synthesis and Molecular Design

The sulfonamide and benzamide functional groups are cornerstones of medicinal chemistry, each contributing unique properties to molecular design.

Sulfonamide Moiety: The sulfonamide group (-SO₂NH-) is a versatile pharmacophore found in a wide array of therapeutic agents. mdpi.com Historically, sulfonamides were revolutionary as the first broadly effective synthetic antimicrobial agents. researchgate.netnih.gov Beyond their antibacterial properties, they are integral to drugs with diverse pharmacological activities, including diuretics, antivirals, anti-inflammatories, and anticancer agents. mdpi.comresearchgate.netresearchgate.net In chemical synthesis, the sulfonamide group is valued for its ability to serve as a stable linker and a hydrogen bond donor-acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes. mdpi.com Its derivatives have been explored as inhibitors of enzymes such as carbonic anhydrase and as agents in the management of diabetes. researchgate.net The adaptability of the sulfonamide moiety allows for the creation of structurally diverse molecules with favorable chemical and physical properties, reinforcing its importance in drug development. mdpi.com

Benzamide Moiety: The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group (-CONH-), is another privileged structure in pharmaceutical research. researchgate.net Benzamide derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netmdpi.com The amide bond is a fundamental component in biological systems and is present in approximately 25% of active pharmaceutical ingredients. researchgate.net In molecular design, the benzamide group serves as a valuable building block. mdpi.com Its rigid structure can orient substituents in a defined three-dimensional space, while the amide functionality can participate in crucial hydrogen bonding interactions with protein targets. nih.gov This has led to the development of benzamide-based compounds as enzyme inhibitors, receptor antagonists, and modulators of various cellular pathways. mdpi.comnih.gov

Overview of the 2-(Naphthalene-2-sulfonamido)benzamide System within Modern Academic Research Frameworks

The specific compound, this compound, integrates the aforementioned sulfonamide and benzamide moieties with a naphthalene (B1677914) core. The naphthalene scaffold itself is a significant structural component in medicinal chemistry, known to be a part of numerous compounds with a wide variety of antimicrobial, anticancer, and anti-inflammatory activities. ijpsjournal.comekb.eg The fusion of these three components results in a molecule with a distinct three-dimensional architecture and electronic properties, making it a subject of interest in academic and industrial research.

While extensive literature on this compound itself is not widespread, research into analogous structures provides a framework for its potential significance. For instance, studies on other naphthalene-sulfonamide derivatives have identified them as potent inhibitors of various enzymes, including tubulin polymerization, which is a target for anticancer therapies. nih.gov Similarly, research on N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide, a related scaffold, has been pursued for multi-target approaches in complex diseases like diabetes and Alzheimer's disease. mdpi.com The presence of the naphthalene-sulfonamide and benzamide groups in this related compound was noted for its potential inhibitory activity against fatty acid amide hydrolase (FAAH), an enzyme involved in neuroinflammation. mdpi.com These examples highlight the potential of the broader naphthalene sulfonamide benzamide scaffold as a template for designing biologically active molecules. The specific ortho-substitution pattern of the benzamide in this compound is also a key feature, as the relative positioning of functional groups is critical for determining a molecule's interaction with biological macromolecules.

Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 877940-60-8 chemscene.com |

| Molecular Formula | C₁₇H₁₄N₂O₃S chemscene.com |

| Molecular Weight | 326.37 g/mol chemscene.com |

| Synonyms | 2-((2-NAPHTHYLSULFONYL)AMINO)BENZAMIDE chemscene.com |

| Topological Polar Surface Area (TPSA) | 89.26 Ų chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Rotatable Bonds | 4 chemscene.com |

Scope and Research Objectives for Comprehensive Investigation of the Chemical Compound

The primary objective of this article is to provide a comprehensive and scientifically rigorous examination of the chemical compound this compound. The scope is strictly focused on its chemical nature, synthesis, and its context within academic research, based on available scientific literature.

The research objectives are as follows:

To detail the intrinsic chemical and physical properties of the compound.

To review and present established or plausible synthetic routes for its preparation.

To survey the existing body of academic research where this compound or its structural scaffold is investigated, focusing on its applications in areas such as medicinal chemistry and materials science.

To analyze the structure-activity relationships of related compounds to infer the potential utility and areas of interest for this compound.

This investigation will adhere to a professional and authoritative tone, ensuring that the information presented is based on verifiable research findings while strictly excluding any speculative therapeutic claims, dosage information, or safety profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-2-ylsulfonylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c18-17(20)15-7-3-4-8-16(15)19-23(21,22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,19H,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVAHNPIMLUQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 2-(Naphthalene-2-sulfonamido)benzamide provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is expected to be complex due to the presence of both a naphthalene (B1677914) and a benzene (B151609) ring system.

The protons of the benzamide (B126) moiety and the naphthalene ring will exhibit characteristic chemical shifts and coupling patterns. The protons on the benzamide ring, being ortho, meta, and para to the sulfonamido and carboxamide groups, will show distinct resonances. Similarly, the seven protons of the naphthalene-2-sulfonyl group will display a unique set of signals.

Key protons, such as the N-H proton of the sulfonamide and the two N-H protons of the primary amide, are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature. The integration of the proton signals will correspond to the number of protons in each specific environment, further confirming the structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Naphthalene-H | 7.5 - 8.5 | Multiplet | |

| Benzamide-H | 7.0 - 8.0 | Multiplet | |

| SO₂NH | 9.0 - 11.0 | Broad Singlet | |

| CONH₂ | 7.0 - 8.5 | Broad Singlets |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

Carbon-13 (¹³C) NMR Spectroscopic Investigations of Molecular Backbone

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, allowing for the complete characterization of the molecular backbone.

The spectrum will feature signals corresponding to the ten carbon atoms of the naphthalene ring system and the six carbon atoms of the benzamide ring. The quaternary carbons, including those attached to the sulfonyl group and the carbonyl group, will also be identifiable. The chemical shift of the carbonyl carbon of the benzamide group is expected to appear in the downfield region of the spectrum, typically around 160-180 ppm. The carbons of the aromatic rings will resonate in the approximate range of 110-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Benzamide) | 165 - 175 |

| Naphthalene-C | 120 - 140 |

| Benzamide-C | 115 - 145 |

Note: These are predicted values and the actual experimental values may differ slightly.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Confirmation

While one-dimensional NMR spectra provide essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity between atoms.

Correlation SpectroscopY (COSY) experiments are used to identify proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds. This technique would be instrumental in tracing the connectivity of the protons within the naphthalene and benzamide aromatic systems, confirming the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with their directly attached carbon atoms. Each cross-peak in an HSQC spectrum represents a C-H bond. This powerful technique allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton resonances from the ¹H NMR spectrum. This would definitively link the proton and carbon skeletons of this compound.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopic Signatures of Functional Groups

The FT-IR spectrum of this compound will display a series of absorption bands corresponding to the vibrational frequencies of its various functional groups.

Key expected absorptions include:

N-H Stretching: The N-H stretching vibrations of the sulfonamide and the primary amide are expected to appear in the region of 3400-3200 cm⁻¹. The primary amide may show two distinct bands corresponding to symmetric and asymmetric stretching.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the benzamide group is anticipated in the range of 1680-1630 cm⁻¹.

S=O Stretching: The sulfonamide group will exhibit characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region will be indicative of the carbon-carbon stretching vibrations within the aromatic naphthalene and benzene rings.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond in the sulfonamide group is expected to appear in the 950-900 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide (NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3200 |

| Sulfonamide (NH) | N-H Stretch | 3300 - 3200 |

| Amide (C=O) | C=O Stretch | 1680 - 1630 |

| Sulfonamide (S=O) | Asymmetric & Symmetric S=O Stretch | 1350 - 1300 & 1160 - 1120 |

| Aromatic Rings | C=C Stretch | 1600 - 1450 |

| Sulfonamide (S-N) | S-N Stretch | 950 - 900 |

Raman Spectroscopy for Complementary Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, as it is based on the scattering of light rather than absorption. Vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

High-Resolution Mass Spectrometry (HRMS)

No detailed High-Resolution Mass Spectrometry studies, including precise mass measurements for molecular formula verification or an analysis of the compound's specific fragmentation patterns under collision-induced dissociation, were found. While the fragmentation behavior of aromatic sulfonamides as a class has been investigated, often showing a characteristic loss of sulfur dioxide (SO₂), a specific analysis for this compound is not available. nih.govnih.govresearchgate.net This empirical data is essential for confirming the elemental composition and elucidating the fragmentation pathways which provide insights into the molecule's structure and stability.

X-ray Crystallography

A crystallographic study of this compound, which is fundamental for understanding its solid-state architecture, could not be located. Such a study is a prerequisite for providing the following critical information:

Hirshfeld Surface Analysis:This computational method, which quantifies intermolecular contacts, is entirely dependent on the availability of a crystal structure file (.cif).nih.govnih.govIn the absence of this data, a Hirshfeld analysis cannot be performed.

Until primary research detailing the empirical HRMS and X-ray crystallographic analysis of this compound is published, a scientifically accurate and comprehensive article on these specific topics cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. When this compound is exposed to UV-Vis radiation, the energy absorption corresponds to the excitation of electrons from lower-energy molecular orbitals (such as π and n orbitals) to higher-energy, unoccupied orbitals (such as π* orbitals).

The resulting spectrum is a plot of absorbance versus wavelength. The key features of this spectrum are the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

For this compound, the UV-Vis spectrum is expected to be a composite of the electronic transitions originating from its aromatic systems: the naphthalene and the benzamide moieties. The naphthalene group, a large polycyclic aromatic hydrocarbon, typically exhibits strong absorptions due to π→π* transitions. These transitions are characteristic of conjugated systems and usually result in multiple absorption bands. For instance, naphthalene itself shows distinct absorption regions.

The benzamide portion of the molecule also contributes to the UV spectrum, with its own set of π→π* transitions associated with the benzene ring and the carbonyl group. The presence of the sulfonamide linker and the amide group can influence the exact position and intensity of these absorption bands through electronic effects.

Although experimentally determined values for this specific compound are not available, a hypothetical analysis would yield data similar to the illustrative table below, identifying the principal electronic transitions.

Interactive Data Table: Illustrative UV-Vis Spectral Data

This table is for illustrative purposes only and does not represent published experimental data for this compound.

| Parameter | Value | Transition Type | Associated Moiety |

| λmax 1 | ~220-240 nm | π→π | Naphthalene/Benzamide |

| λmax 2 | ~270-290 nm | π→π | Naphthalene |

| λmax 3 | ~310-330 nm | π→π* | Naphthalene |

Rotational Spectroscopy for Gas-Phase Conformational Landscapes

Rotational spectroscopy, particularly microwave spectroscopy, is a powerful technique for determining the precise three-dimensional structure of a molecule in the gas phase, free from intermolecular interactions. This method measures the quantized rotational energy levels of a molecule. By analyzing the frequencies of absorbed microwave radiation, one can determine the molecule's moments of inertia with extremely high precision. From these moments of inertia, the exact bond lengths, bond angles, and dihedral angles can be derived.

For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-S, S-N, and C-N bonds), multiple stable conformations (conformers) may exist in the gas phase. Each of these conformers would have a unique set of rotational constants (A, B, and C) and thus a distinct rotational spectrum.

A rotational spectroscopy study would aim to:

Identify the different conformers present in the gas-phase equilibrium.

Determine the precise geometric structure of each conformer.

Quantify the relative energies and populations of these conformers.

While no specific experimental rotational spectroscopic data has been published for this compound, a study would produce a set of rotational constants for each observed conformer, as illustrated in the hypothetical data table below.

Interactive Data Table: Illustrative Rotational Spectroscopy Parameters

This table is for illustrative purposes only and does not represent published experimental data for this compound. It shows the type of data that would be obtained for different conformers.

| Parameter | Conformer I | Conformer II |

| Rotational Constant A (MHz) | [Hypothetical Value] | [Hypothetical Value] |

| Rotational Constant B (MHz) | [Hypothetical Value] | [Hypothetical Value] |

| Rotational Constant C (MHz) | [Hypothetical Value] | [Hypothetical Value] |

| Relative Energy (kJ/mol) | 0 (most stable) | [Hypothetical Value] |

This analysis would provide a detailed map of the molecule's conformational landscape, offering fundamental insights into its intrinsic structural preferences. nih.gov

Theoretical and Computational Studies on 2 Naphthalene 2 Sulfonamido Benzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. A typical study on 2-(Naphthalene-2-sulfonamido)benzamide would involve a series of DFT calculations to build a comprehensive profile of the compound.

Molecular Geometry Optimization and Energy Minimization Procedures

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved through energy minimization procedures. Using a specified basis set, such as 6-31G(d,p), the calculations would iteratively adjust the bond lengths, bond angles, and dihedral angles of this compound to find the conformation with the lowest potential energy. The resulting data would be presented in a table detailing these optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | S-N | --- |

| S=O (avg) | --- | |

| C-S | --- | |

| N-H | --- | |

| C=O (amide) | --- | |

| Bond Angle | O-S-O | --- |

| C-S-N | --- | |

| S-N-C | --- | |

| Dihedral Angle | C-S-N-C | --- |

| N-C-C=O | --- |

Note: This table is for illustrative purposes only. The values are pending actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Stability and Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals and calculate their energy levels.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Gap (ΔE) | --- |

Note: This table is for illustrative purposes only. The values are pending actual DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen atoms of the sulfonyl and amide groups as likely sites for hydrogen bonding and electrostatic interactions.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts) and Correlation with Experimental Data

DFT calculations can predict various spectroscopic properties of a molecule. For this compound, theoretical vibrational frequencies (FT-IR and Raman) could be calculated and compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted and correlated with experimental data to aid in the structural elucidation of the compound.

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and design. A molecular docking study of this compound would involve docking it into the active site of a specific protein target to predict its binding affinity and interaction mode. The results would be presented in terms of a docking score, which estimates the binding free energy, and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Target Protein | --- |

| Docking Score (kcal/mol) | --- |

| Interacting Residues | --- |

| Types of Interactions | --- |

Note: This table is for illustrative purposes only. The values are pending actual molecular docking studies.

Identification of Putative Binding Sites and Computational Elucidation of Interaction Modes

Computational studies, particularly molecular docking, have been instrumental in identifying the putative binding sites and elucidating the interaction modes of this compound and related sulfonamide derivatives with various biological targets. These studies predict how the molecule fits into the binding pocket of a protein and the key residues involved in the interaction.

For instance, molecular docking simulations of a naphthalene-sulfonamide derivative with tubulin suggested that it binds to the colchicine-binding site. nih.gov Similarly, docking studies of sulfonamide derivatives with fatty acid binding protein 4 (FABP4) and the penicillin-binding protein 2X (PBP-2X) have revealed specific interactions within their respective binding pockets. researchgate.netrjb.ro In the case of PBP-2X, the binding site was found to be in proximity to that of the known inhibitor cefuroxime. rjb.ro

The interaction modes are characterized by a combination of forces. Docking studies of naphthalene-containing compounds with human serum albumin (HSA) indicated that binding can be driven by hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov Similar findings have been reported for sulfonamide derivatives with other targets, where hydrogen bonds and hydrophobic interactions with key amino acid residues were shown to be crucial for stable binding. nih.govpeerj.com For example, interactions with residues such as GLY 664, VAL 662, and ARG 426 were identified in the active site of PBP-2X. rjb.ro The specific orientation of the naphthalene (B1677914) and benzamide (B126) moieties within the binding pocket is critical for establishing these favorable interactions.

Visual analysis of the docked poses provides a three-dimensional representation of the ligand-receptor complex, highlighting the proximity and geometry of these interactions. This information is vital for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors. researchgate.netqub.ac.uk

Prediction of Binding Energies and Affinities

Computational methods are widely used to predict the binding energies and affinities of ligands to their target proteins. These predictions provide a quantitative measure of the strength of the interaction and are crucial for prioritizing compounds in drug discovery.

Molecular docking programs often provide a scoring function that estimates the binding free energy, typically in kcal/mol. For a naphthalene sulfonamide derivative targeting tubulin, an estimated binding energy of -9.6 kcal/mol was reported. nih.gov In another study involving sulfonamide derivatives and the BRD4 receptor, molecular docking simulations revealed favorable binding energies. nih.gov Similarly, docking of naphthalene-2-sulfonic acid derivatives with COX enzymes showed binding affinities of -9.57 kcal/mol and -9.60 kcal/mol for two different derivatives. nih.gov

While docking scores provide a rapid assessment, more rigorous methods like the Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) are often employed in conjunction with molecular dynamics simulations for more accurate binding free energy calculations. peerj.com This method was used to estimate the interaction energies of sulfonamide-TPI docked complexes, showing strong affinities for both the dimer interface and the active site region. peerj.com

It's important to note that the accuracy of these predictions can be influenced by several factors, including the quality of the protein structure, the force field used, and the conformational sampling of the ligand. biorxiv.org Despite these challenges, computational prediction of binding energies remains a valuable tool for comparing the relative affinities of a series of compounds and for understanding the energetic contributions of different interactions. arxiv.orgau.dk

Table 1: Predicted Binding Energies of Naphthalene-Sulfonamide Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Naphthalene-sulfonamide derivative | Tubulin | -9.6 | Molecular Docking |

| Naphthalene-2-sulfonic acid derivative 1 | COX enzymes | -9.57 | Molecular Docking |

| Naphthalene-2-sulfonic acid derivative 2 | COX enzymes | -9.60 | Molecular Docking |

| Sulfonamide derivative (sulfaE) | pTPI (dimer interface) | -42.91 kJ/mol (~ -10.25 kcal/mol) | MM-PBSA |

| Sulfonamide derivative (sulfaE) | pTPI (active site) | -71.62 kJ/mol (~ -17.12 kcal/mol) | MM-PBSA |

| Sulfonamide derivative (sulfaE) | hTPI (dimer interface) | -41.32 kJ/mol (~ -9.87 kcal/mol) | MM-PBSA |

Note: Conversion from kJ/mol to kcal/mol is approximate (1 kcal ≈ 4.184 kJ).

Detailed Analysis of Hydrogen Bonding, Hydrophobic, and π-π Stacking Interactions at the Molecular Interface

A detailed analysis of the molecular interactions between this compound and its biological targets reveals the importance of a network of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding: The sulfonamide group (–SO₂NH–) is a key functional group capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). rjb.ronih.gov The benzamide moiety also contains a carbonyl oxygen and amide protons that can participate in hydrogen bonding. mdpi.com Computational studies have shown that the sulfonyl oxygens can form hydrogen bonds with amino acid residues in the active site of target proteins. nih.gov For instance, in the interaction of sulfonamide derivatives with the PBP-2X protein, hydrogen bond interactions with amino acids like GLY 664, VAL 662, and ARG 426 were identified. rjb.ro Intramolecular hydrogen bonding between the carbonyl oxygen of the benzamide and the sulfonamide hydrogen can also influence the conformation of the molecule, which in turn affects its intermolecular interactions. mdpi.comresearchgate.net

π-π Stacking Interactions: The aromatic nature of the naphthalene and benzamide rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. These interactions, where the electron clouds of the aromatic rings overlap, can significantly contribute to the stability of the ligand-protein complex. While not as frequently highlighted as hydrogen bonding and general hydrophobic interactions in the provided context, π-π stacking is a common and important interaction for aromatic ligands.

The interplay of these interactions determines the specificity and strength of the binding of this compound to its biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of this compound and its complexes with biological targets over time. These simulations can assess the stability of the binding pose predicted by molecular docking and provide insights into the flexibility of both the ligand and the protein.

MD simulations have been successfully employed to explore the binding stability of sulfonamide derivatives with various proteins. nih.govpeerj.com For instance, a 30-nanosecond MD simulation was used to determine the preferential binding mechanism of a naphthalene-sulfonamide derivative with tubulin, confirming the stability of the docked conformation. nih.gov Similarly, MD simulations of sulfonamide derivatives with the BRD4 receptor were performed to analyze their behavior and confirm the sustained stability of the ligand-protein complex. nih.gov

A key metric used to assess stability in MD simulations is the root-mean-square deviation (RMSD). A stable RMSD value over the simulation time suggests that the system has reached equilibrium and that the binding pose is stable. ekb.eg In the study of the naphthalene-sulfonamide derivative with tubulin, the RMSD of the protein backbone was calculated to explore the dynamic stability of the model. nih.gov

Advanced Quantum Chemical Descriptors and Reactivity Analysis (e.g., Global and Local Reactivity Descriptors)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine various electronic properties and reactivity descriptors for molecules like this compound. These descriptors provide insights into the molecule's chemical reactivity and potential for biological activity.

Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atoms or regions within the molecule. These can be derived from the distribution of the HOMO and LUMO orbitals or through calculations of Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack. This information is valuable for understanding which parts of the this compound molecule are most likely to interact with a biological target.

DFT calculations have been used to support photophysical measurements and predict the chemical and biological reactivity of naphthalene-1-sulfonamide (B86908) derivatives. researchgate.net Such studies enhance the understanding of the electronic features that are essential for the molecule's bioactivity.

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicator of chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness | A measure of resistance to change in electron distribution or charge transfer. |

Theoretical Studies of pKa, Lipophilicity, and Solubility Parameters

Theoretical methods are valuable for predicting key physicochemical properties of drug candidates like this compound, including its pKa, lipophilicity (logP), and solubility. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

pKa: The pKa value indicates the acidity or basicity of a compound and influences its ionization state at different physiological pH values. The ionization state, in turn, affects solubility, permeability, and binding to the target. For sulfonamides, the acidity of the N-H proton is a key characteristic. rjb.ro Theoretical calculations can predict pKa values with good correlation to experimental data. For a series of biologically active sulfonamides, computed pKa values were found to range from 5.9 to 12.6. researchgate.net

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP), is a critical determinant of a drug's ability to cross cell membranes. nih.gov Various computational methods are available to predict logP values. For a range of sulfonamides, computed partition coefficients varied, indicating that these compounds can range from slightly to moderately lipophilic. researchgate.net The lipophilicity of a molecule is influenced by its structural features; for instance, the introduction of fluorine atoms has been shown to increase the lipophilicity of benzamide derivatives. nih.gov

Solubility: Aqueous solubility is another fundamental property that affects a drug's bioavailability. Theoretical models can predict solubility based on the molecule's structure and physicochemical properties. There is often an inverse relationship between lipophilicity and aqueous solubility, where higher logP values are associated with lower water solubility. researchgate.net The solid-state properties of a compound, such as its crystal lattice energy, also play a crucial role in determining its solubility. fhnw.ch

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| LogP | 2.7395 | ChemScene chemscene.com |

| Topological Polar Surface Area (TPSA) | 89.26 Ų | ChemScene chemscene.com |

| Hydrogen Bond Acceptors | 3 | ChemScene chemscene.com |

| Hydrogen Bond Donors | 2 | ChemScene chemscene.com |

These theoretical predictions are valuable in the early stages of drug design, allowing for the in silico screening of compounds and the optimization of their physicochemical properties to improve their drug-like characteristics. researchgate.net

Structure Activity Relationship Sar Insights and Molecular Recognition Principles

Impact of Naphthalene (B1677914) and Benzamide (B126) Moieties on Molecular Recognition Features

The naphthalene and benzamide moieties are critical components that form the foundational scaffold of the molecule, playing significant roles in its interaction with biological targets. The naphthalene group, a bicyclic aromatic system, provides a large, hydrophobic surface area. This feature is often instrumental in establishing van der Waals and π-π stacking interactions within receptor binding pockets. In various studies of related compounds, the replacement of a smaller phenyl ring with a naphthalene moiety has been shown to significantly enhance biological activity, underscoring the importance of this extended aromatic system. nih.gov For instance, both naphthalen-1-yl and naphthalen-2-yl groups have been found to increase the antiproliferative activity of certain sulfonamide derivatives. nih.gov

The benzamide moiety also contributes essential molecular recognition features. The amide group is a key hydrogen bonding unit, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). The geometry of the amide is crucial for its activity, and modifications that preserve this geometry are often necessary to retain biological function. nih.gov The presence of both the naphthalene-sulfonamide and benzamide groups in a single molecule creates a hybrid structure with potential for multi-target interactions. nih.gov

Role of the Sulfonamide Linkage in Conformational Preferences and Molecular Interactions

Despite differences in geometry, sulfonamides can exhibit hydrogen bonding patterns similar to carboxamides, which is a key aspect of their role as bioisosteres. solubilityofthings.com The sulfonamide's N-H group is a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. The dihedral angle between the naphthalene and benzene (B151609) rings, governed by the sulfonamide linker, is a critical parameter for molecular recognition. In the crystal structure of a related compound, 2-[5-(dimethylamino)naphthalene-1-sulfonamido]phenyl 5-(dimethylamino)naphthalene-1-sulfonate, the dihedral angle between the naphthalene and central benzene ring was found to be 52.99°. researchgate.net This highlights the twisted conformation that such a linkage can induce, which is fundamental to how the molecule presents its recognition features to a target.

Influence of Substituent Effects on Related Sulfonamide-Benzamide Scaffolds

The biological activity of the sulfonamide-benzamide scaffold can be finely tuned by the addition, removal, or repositioning of chemical substituents on its aromatic rings.

Positional isomerism, which relates to the specific attachment points of functional groups on the aromatic rings, has a profound impact on the activity of naphthalenesulfonamides. solubilityofthings.comresearchgate.netnih.govresearchgate.net The choice between a naphthalen-1-yl and a naphthalen-2-yl moiety can lead to significant differences in biological efficacy. For example, in one study on tubulin polymerization inhibitors, the compound with a naphthalen-1-yl group exhibited the most potent antiproliferative activity in the series. nih.gov

Similarly, the substitution pattern on the benzamide ring is critical. The relative positions of the sulfonamide and carboxamide groups (ortho-, meta-, or para-) dictate the molecule's shape and interaction profile. Studies on other aromatic scaffolds have demonstrated that positional isomerism can dramatically regulate antibacterial activity and toxicity by altering the molecule's interaction with cell membranes. solubilityofthings.com The specific ortho-arrangement in 2-(Naphthalene-2-sulfonamido)benzamide creates a distinct chemical environment compared to its meta or para isomers, which would be expected to lead to different biological outcomes.

The table below summarizes findings from studies on related compounds, illustrating the impact of positional isomerism on biological activity.

| Scaffold | Isomer Comparison | Observed Effect on Activity | Reference |

| N-(Aryl)naphthalenesulfonamide | Naphthalen-1-yl vs. Naphthalen-2-yl | Naphthalen-1-yl showed higher antiproliferative activity. | nih.gov |

| Naphthalene-1-sulfonamide (B86908) Phenyl | 2-Fluoro vs. 6-Fluoro on phenyl ring | Congeneric compounds showed significantly different inhibitory activities against FABP4. | nih.gov |

| Isoamphipathic molecules | Ortho vs. Meta vs. Para isomers | Positional isomerism strongly influenced the regulation of antibacterial activity and toxicity. The ortho isomer showed superior selectivity. | solubilityofthings.com |

| Oxazolidinones with Benzotriazole (B28993) | Linearly attached vs. Angularly attached | The linearly attached benzotriazole derivative showed greater potency. | researchgate.net |

Bioisosteric replacement is a common strategy in medicinal chemistry to modify a molecule's properties while retaining its desired biological activity. nih.gov The benzamide group, in particular, can be replaced by various five- or six-membered heterocyclic rings that mimic its key electronic and steric features. dovepress.com Such modifications can improve metabolic stability, solubility, or binding affinity. dovepress.com

Common bioisosteres for an amide group include:

Oxadiazoles (1,2,4- and 1,3,4-isomers): These rings can mimic the planarity and dipole moment of an amide bond and have been used to create metabolically stable compounds. dovepress.com

Triazoles (e.g., 1,2,4-triazole): This heterocycle is another recognized non-classical bioisostere of amides. nih.govdovepress.com

Acylsulfonamides: This group can exhibit pKa values comparable to carboxylic acids and has been shown to be an effective surrogate, maintaining or improving binding affinities in certain inhibitors. researchgate.net

Replacing the benzamide moiety in the this compound scaffold with these or other heterocycles would generate novel chemical entities with potentially altered conformational preferences and molecular interaction profiles.

Understanding Molecular Recognition Mechanisms via Correlation of Computational and Spectroscopic Data

A comprehensive understanding of molecular recognition requires correlating theoretical models with experimental data. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional structure, electronic properties, and vibrational frequencies of molecules like this compound. dovepress.comfm200.co.id These calculations can reveal the lowest energy conformation, the distribution of electrostatic potential on the molecular surface, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for reactivity.

These computational predictions are validated and refined by experimental spectroscopic techniques. fm200.co.id

Infrared (IR) Spectroscopy: Provides information about the vibrational modes of functional groups, such as the characteristic symmetric and asymmetric stretching of the sulfonyl (SO₂) group and the carbonyl (C=O) stretch of the amide. fm200.co.id Comparing experimental IR spectra with DFT-calculated frequencies helps confirm the predicted structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed information about the chemical environment of atoms (¹H and ¹³C), which is highly sensitive to the molecule's conformation and electronic structure. dovepress.com

UV-Visible Spectroscopy: Can be used to study the electronic transitions within the molecule and how they are affected by binding interactions. fm200.co.id

By combining these methods, a detailed model of the molecule's conformational dynamics and key interaction points can be constructed, providing a foundation for understanding its recognition by a biological target. fm200.co.id

Pharmacophore Elucidation for Naphthalene Sulfonamide Benzamide Derivatives

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. For the naphthalene sulfonamide benzamide scaffold, a putative pharmacophore can be elucidated based on its structural components and models developed for similar molecules. nih.govnih.govresearchgate.netfm200.co.id

Key pharmacophoric features likely include:

Hydrophobic/Aromatic Region: Provided by the naphthalene ring, crucial for engaging with non-polar pockets in a receptor. nih.govfm200.co.id

Hydrogen Bond Acceptors (HBA): The two sulfonyl oxygen atoms and the benzamide carbonyl oxygen are strong HBAs. fm200.co.id

Hydrogen Bond Donor (HBD): The sulfonamide N-H and the benzamide N-H₂ groups can act as HBDs. fm200.co.id

A five-point pharmacophore model developed for a series of aryl sulfonamide derivatives included two hydrogen bond acceptors, one hydrogen bond donor, one positive ionizable group, and one aromatic ring feature. fm200.co.id Another model for 5-HT₇ receptor antagonists, which include naphthalenesulfonamides, also identified a positive ionizable feature, an HBA, and three hydrophobic regions as essential. nih.gov These models suggest that the spatial arrangement of hydrophobic and hydrogen-bonding features in this compound is the primary determinant of its molecular recognition capabilities.

Conclusion and Future Research Trajectories

Summary of Key Academic Findings on 2-(Naphthalene-2-sulfonamido)benzamide and its Related Class

Research into sulfonamide derivatives, particularly those incorporating aromatic moieties like naphthalene (B1677914), has established them as a versatile class of compounds with a broad spectrum of biological activities. Key findings from various studies on related structures provide a foundational understanding applicable to this compound.

The synthesis of such compounds is typically achieved through well-established methodologies, primarily involving the condensation of a substituted sulfonyl chloride with an appropriate amine. For instance, a common route involves the reaction of naphthalene-2-sulfonyl chloride with an aminobenzamide derivative. The structural integrity and purity of these synthesized compounds are routinely confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). acs.orgmdpi.com

Studies on analogous naphthalene-sulfonamide derivatives have highlighted their potential as significant biological agents. For example, certain derivatives have been investigated for their antiproliferative activities against various cancer cell lines. nih.gov The naphthalene group, in particular, has been shown to play a crucial role in the biological activity of some related compounds, potentially through hydrophobic interactions with target proteins. nih.gov The sulfonamide linkage is a key pharmacophore that contributes to the binding of these molecules to their biological targets.

Identification of Knowledge Gaps and Emerging Research Questions for the Scaffold

Despite the foundational knowledge, significant gaps remain in the understanding of the this compound scaffold. A primary unknown is the specific biological target profile of this precise molecule. While the broader class of sulfonamides is known to interact with a range of enzymes and receptors, the specific molecular targets of this compound have not been extensively elucidated.

This leads to several emerging research questions:

What are the primary and secondary pharmacological targets of this compound?

What is the detailed structure-activity relationship (SAR) for this scaffold? How do substitutions on the naphthalene and benzamide (B126) rings influence biological activity and selectivity?

What are the pharmacokinetic and pharmacodynamic profiles of this compound and its close analogues?

Can this scaffold be optimized to target specific disease pathways with high potency and selectivity, while minimizing off-target effects?

The rise of resistance to existing sulfonamide-based drugs, particularly in an antimicrobial context, also necessitates the exploration of novel scaffolds like this one to identify new mechanisms of action. nih.gov

Directions for Advanced Synthetic Methodologies and Combinatorial Chemistry Approaches

Future research should focus on the development of more efficient and versatile synthetic routes to generate a diverse library of this compound analogues. While traditional synthetic methods are reliable, newer, more advanced methodologies could significantly accelerate the drug discovery process.

Recent advances in synthetic organic chemistry offer several promising avenues. These include the exploration of metal-free synthesis conditions to create sulfonamides, which are more environmentally friendly. researchgate.net One-step synthesis from readily available starting materials, such as N-tosylhydrazones, could also streamline the production of these compounds. nih.gov Furthermore, the application of C-N cross-coupling reactions is a widely used and effective method for the synthesis of sulfonamides. thieme-connect.com

The implementation of combinatorial chemistry approaches, coupled with high-throughput screening, would enable the rapid generation and evaluation of a large number of analogues. This would facilitate a more comprehensive exploration of the chemical space around the this compound core, allowing for the systematic investigation of the impact of various functional groups on biological activity.

Table 1: Potential Synthetic Modifications for Combinatorial Library

| Scaffold Position | Potential Modifications | Rationale |

| Naphthalene Ring | Introduction of electron-donating or electron-withdrawing groups | Modulate electronic properties and binding interactions |

| Varying the position of the sulfonyl group (e.g., naphthalene-1-sulfonamido) | Investigate the impact of steric hindrance and geometry on activity | |

| Benzamide Ring | Substitution at the ortho, meta, and para positions | Probe for additional binding pockets and improve selectivity |

| Replacement of the benzamide with other aromatic or heterocyclic rings | Explore novel pharmacophoric features | |

| Amide Linkage | N-alkylation or N-arylation | Enhance metabolic stability and alter solubility |

Prospects for Further Computational and Biophysical Characterization to Elucidate Molecular Mechanisms

To move beyond preliminary biological screening, a deep understanding of the molecular mechanisms of action is essential. Computational and biophysical techniques are poised to play a pivotal role in this endeavor.

Molecular docking studies can be employed to predict the binding modes of this compound and its analogues with various biological targets. acs.orgnih.gov These in silico analyses can help to prioritize compounds for synthesis and biological testing, thereby saving time and resources. Furthermore, computational predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can aid in the early identification of candidates with favorable drug-like properties. acs.org

Crystallographic studies of these compounds, both as standalone molecules and in complex with their biological targets, can provide invaluable atomic-level insights into their structure and interactions. nih.gov Such studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that govern molecular recognition, guiding further rational design efforts.

Potential for Rational Design of Novel Analogues with Targeted Molecular Interactions

The rational design of novel analogues based on the this compound scaffold holds immense promise for the development of targeted therapeutics. By integrating the knowledge gained from SAR studies, computational modeling, and biophysical characterization, it will be possible to design new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

For example, if a specific enzyme is identified as a target, analogues can be designed to form specific hydrogen bonds or hydrophobic interactions with key residues in the active site. This can be achieved by strategically placing functional groups on the naphthalene and benzamide rings. The design of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, could lead to multi-target agents for complex diseases. mdpi.com

The ultimate goal of this rational design process is to develop lead compounds that can be advanced into preclinical and clinical development. The versatility of the this compound scaffold, combined with modern drug design strategies, provides a solid foundation for the discovery of the next generation of innovative medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.